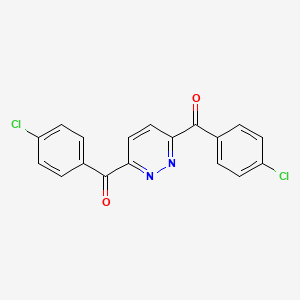

3,6-bis(4-chlorobenzoyl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

[6-(4-chlorobenzoyl)pyridazin-3-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O2/c19-13-5-1-11(2-6-13)17(23)15-9-10-16(22-21-15)18(24)12-3-7-14(20)8-4-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMDWRNUJVOVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NN=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Bis 4 Chlorobenzoyl Pyridazine and Analogous Systems

Strategies for Pyridazine (B1198779) Ring Formation

The formation of the pyridazine core is a critical step in the synthesis of the target molecule. The most prevalent methods involve the cyclization of acyclic precursors or the functionalization of an already-formed pyridazine ring. mdpi.com

Cyclization Reactions utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648) Derivatives

A foundational and widely utilized method for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound and a hydrazine derivative. scholarsresearchlibrary.comsphinxsai.comthieme-connect.de This approach offers a direct pathway to substituted pyridazines. The general mechanism involves the reaction of a saturated or unsaturated 1,4-diketone with hydrazine, which proceeds through a hydrazone intermediate to form a 1,4-dihydropyridazine. scholarsresearchlibrary.com Subsequent oxidation, often facilitated by reagents like bromine in acetic acid, yields the aromatic pyridazine ring. scholarsresearchlibrary.com

The choice of the 1,4-dicarbonyl precursor is pivotal as it dictates the substitution pattern on the resulting pyridazine ring. For the synthesis of 3,6-disubstituted pyridazines, a symmetrical 1,4-diketone is often employed. thieme-connect.de The reaction conditions can be modulated; for instance, (Z)-isomers of unsaturated 1,4-diketones tend to react readily with hydrazine hydrate (B1144303) at room temperature, while the corresponding (E)-isomers may necessitate higher temperatures, such as refluxing in acetic acid, for efficient cyclization. thieme-connect.de

| Precursor Type | Reagent | Intermediate | Product | Conditions |

| Saturated 1,4-Diketone | Hydrazine | Dihydropyridazine | Pyridazine | Spontaneous oxidation thieme-connect.de |

| Unsaturated 1,4-Diketone ((Z)-isomer) | Hydrazine Hydrate | Hydrazone | Pyridazine | Room temperature thieme-connect.de |

| Unsaturated 1,4-Diketone ((E)-isomer) | Hydrazine Hydrate | Hydrazone | Pyridazine | Reflux in acetic acid thieme-connect.de |

Advanced Functionalization Techniques for Pre-formed Pyridazine Rings

An alternative to de novo ring synthesis is the functionalization of a pre-existing pyridazine ring. mdpi.com This strategy is particularly useful when the desired substituents are not easily incorporated into the initial cyclization precursors. A variety of techniques can be employed, including nucleophilic aromatic substitution, metallation, and cross-coupling reactions. mdpi.comdur.ac.uk The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, which can be exploited to introduce various functional groups. thieme-connect.de Furthermore, the development of modern catalytic systems has significantly expanded the scope of pyridazine functionalization, allowing for the regioselective introduction of complex moieties. researchgate.net

Introduction of 4-Chlorobenzoyl Moieties

Once the pyridazine core is in place, the next critical step is the introduction of the two 4-chlorobenzoyl groups at the 3 and 6 positions. Transition metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation efficiently and with high selectivity. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, most commonly palladium. nih.govdntb.gov.ua The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For the synthesis of 3,6-bis(4-chlorobenzoyl)pyridazine, a dihalopyridazine, such as 3,6-dichloropyridazine (B152260), serves as a common starting material.

| Reaction Type | Catalyst | Coupling Partners | Key Features |

| Suzuki-Miyaura | Palladium complexes | Organoboron reagent & Organic halide | Mild conditions, high functional group tolerance organic-chemistry.org |

| Stille | Palladium complexes | Organotin reagent & Organic halide | Tolerant of a wide range of functional groups acs.org |

| Sonogashira | Palladium/Copper complexes | Terminal alkyne & Organic halide | Forms C(sp2)-C(sp) bonds nih.gov |

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. mdpi.comorganic-chemistry.orgnih.gov The reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.orgmdpi.com

In the context of synthesizing this compound, a 3,6-dihalopyridazine would be coupled with a (4-chlorobenzoyl)boronic acid derivative. The reaction is typically carried out in the presence of a base, which is crucial for the activation of the boronic acid to facilitate transmetalation. organic-chemistry.org The choice of ligand for the palladium catalyst is also critical and can significantly influence the reaction's efficiency and scope. nih.gov Bulky and electron-rich phosphine (B1218219) ligands have been shown to be particularly effective for the coupling of challenging substrates. nih.gov

A key advantage of the Suzuki-Miyaura coupling is that the inorganic by-products are non-toxic and easily separable from the reaction mixture, making it a popular choice for both laboratory and industrial applications. mdpi.com

Stille and Sonogashira Coupling Strategies

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions such as the Stille and Sonogashira couplings also provide powerful alternatives for the functionalization of pyridazines. mdpi.com

The Stille coupling utilizes organotin reagents as the organometallic partner. acs.org A significant advantage of the Stille reaction is the tolerance of a wide variety of functional groups and the fact that the organotin reagents are often inert to air and moisture. acs.org This methodology could be applied by reacting a 3,6-dihalopyridazine with a (4-chlorobenzoyl)stannane derivative in the presence of a palladium catalyst.

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper complexes. nih.gov While this reaction primarily forms C(sp²)-C(sp) bonds, it can be adapted to introduce acyl groups. For instance, a Sonogashira coupling could be used to introduce a 4-chlorophenylethynyl group, which could then be subsequently oxidized to the desired benzoyl group. This two-step approach offers an alternative synthetic route. researchgate.net

Ruthenium-Catalyzed Approaches

Ruthenium-catalyzed reactions represent a modern approach to the synthesis of complex heterocyclic systems. While direct ruthenium-catalyzed synthesis of this compound is not extensively documented in general literature, analogous syntheses of substituted pyridazines highlight the potential of this methodology. For instance, ruthenium catalysts have been employed in domino cross-enyne metathesis followed by ring-closing metathesis to create nitrogen-containing heterocycles. mdpi.com Another approach involves the ruthenium-catalyzed cycloisomerization combined with a 6π-cyclization to form pyridines, a strategy that could potentially be adapted for pyridazine synthesis. researchgate.net One documented example involves the use of an alkyne diol as a reactant in a ruthenium-catalyzed synthesis to produce a pyridazine derivative. liberty.edu These methods showcase the versatility of ruthenium catalysts in forming heterocyclic rings from various starting materials. mdpi.comresearchgate.net

Nucleophilic Substitution and Ortho-Metallation on Halogenated Pyridazine Intermediates

A common and versatile strategy for synthesizing 3,6-disubstituted pyridazines involves the use of halogenated pyridazine intermediates. mdpi.com These intermediates, typically 3,6-dichloropyridazine or 3,6-dibromopyridazine, serve as a scaffold for subsequent functionalization through nucleophilic substitution or ortho-metallation reactions.

Nucleophilic Substitution: The electron-deficient nature of the pyridazine ring, further enhanced by the presence of halogens, makes it susceptible to nucleophilic attack. The carbon atoms of the pyridazine ring are activated for nucleophilic substitution. liberty.edu This allows for the displacement of the halogen atoms by a variety of nucleophiles. For example, the reaction of 4,6-dichloropyridazine-3-carboxylate with t-butyl ethyl malonate proceeds via a regioselective nucleophilic substitution at the 4-position. mdpi.com While this example illustrates substitution at a different position, the principle is applicable to the 3 and 6 positions of a dihalogenated pyridazine.

Ortho-Metallation: Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. pharmaceutical-business-review.comdur.ac.uk This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. acs.org This intermediate can then react with an electrophile to introduce a substituent at the desired position. For pyridazine systems, the ring nitrogens can act as directing groups. The metallation of pyridazines can be challenging, but has been achieved using zinc bases like TMPZnCl·LiCl, sometimes in the presence of a Lewis acid such as BF₃·OEt₂ to control regioselectivity. hw.ac.uk Following metallation, the resulting organometallic species can be cross-coupled with various partners. pharmaceutical-business-review.com It is crucial to be mindful of potential undesired "halogen dance" reactions, which can occur during the metallation of halogenated heterocycles. pharmaceutical-business-review.com

| Strategy | Intermediate | Reagent Type | Key Feature |

| Nucleophilic Substitution | 3,6-Dihalopyridazine | Nucleophiles | Displacement of halogens by incoming groups. |

| Ortho-Metallation | Halogenated Pyridazine | Strong Base (e.g., organolithium, zinc base) | Regioselective deprotonation directed by ring nitrogen or other groups. |

Acylation Reactions utilizing 4-Chlorobenzoyl Chloride

Acylation reactions are a direct method for introducing the 4-chlorobenzoyl group onto a pyridazine scaffold. This can be achieved through various acylation methods, most notably Friedel-Crafts acylation or by reacting an organometallic derivative of pyridazine with 4-chlorobenzoyl chloride.

The acylation of (5-amino-4-pyridazinyl)-arylketones has been demonstrated, showcasing the reactivity of the pyridazine system towards acylating agents. clockss.org In a more direct approach analogous to the synthesis of the target compound, organomanganese(II) reagents have been acylated with 4-chlorobenzoyl chloride to produce the corresponding ketones in good yields. rsc.org For instance, the reaction of (4-(trifluoromethoxy)phenyl)manganese(II) chloride with 4-chlorobenzoyl chloride resulted in the formation of the desired ketone. rsc.org This suggests that a similar reaction with a dimetallated pyridazine species could yield this compound.

The synthesis of 5-O-4-Chlorobenzoylpinostrobin, although on a different core structure, provides a relevant example of using 4-chlorobenzoyl chloride in a nucleophilic acyl substitution reaction. ajgreenchem.com In this synthesis, pyridine (B92270) is used as a catalyst to activate the acyl chloride. ajgreenchem.com Such acylation reactions can also be performed using other acylating agents like cinnamoyl chloride and 4-methoxybenzoyl chloride. researchgate.net

| Acylation Method | Pyridazine Precursor | Reagent | Product |

| Acylation of Organometallic Intermediate | Dimetallated Pyridazine | 4-Chlorobenzoyl Chloride | This compound |

| Friedel-Crafts Type Reaction | Pyridazine | 4-Chlorobenzoyl Chloride / Lewis Acid | This compound |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the final synthetic products are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. For pyridazine derivatives, a combination of standard laboratory techniques is typically employed.

A common method for purification is column chromatography on silica (B1680970) gel. mdpi.comresearchgate.net The choice of eluent system is crucial for achieving good separation. For example, a mixture of petroleum ether and ethyl acetate (B1210297) has been used to purify acylated products. rsc.org Another widely used technique is recrystallization . clockss.orgscispace.com This method is effective for obtaining highly pure crystalline solids. Solvents such as aqueous ethanol (B145695) or toluene (B28343) are often used for the recrystallization of pyridazine derivatives. clockss.org

In the specific case of purifying 3,6-dichloropyridazine, a precursor for many 3,6-disubstituted pyridazines, a process involving treatment with a water-soluble sulfite, such as sodium bisulfite, has been patented. google.com This treatment helps to remove impurities, allowing the desired product to be precipitated in a purer form. google.com The progress of the purification is often monitored by thin-layer chromatography (TLC) , with visualization of the spots under UV light. mdpi.com

| Technique | Principle | Common Application for Pyridazines |

| Column Chromatography | Differential adsorption of components on a stationary phase (e.g., silica gel). | Separation of reaction mixtures. mdpi.comrsc.orgresearchgate.net |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Obtaining highly pure crystalline products. clockss.orgscispace.com |

| Chemical Treatment | Reaction of impurities with a specific reagent to facilitate their removal. | Purification of 3,6-dichloropyridazine using sulfites. google.com |

| Thin-Layer Chromatography (TLC) | Rapid separation to monitor reaction progress and purity. | Checking the purity of fractions from chromatography. mdpi.com |

Regioselectivity and Stereoselectivity Control in 3,6-Disubstitution

Regioselectivity: Achieving the correct regiochemistry, specifically the 3,6-disubstitution pattern on the pyridazine ring, is a primary challenge in the synthesis of compounds like this compound. The synthetic strategy chosen heavily dictates the regiochemical outcome.

One of the most reliable methods to ensure 3,6-disubstitution is to start with a precursor that already contains the pyridazine ring formed from a 1,4-dicarbonyl compound and hydrazine. mdpi.com This cyclization method inherently establishes the 1,2-diazine (pyridazine) structure. Subsequent functionalization of a 3,6-dihalopyridazine, as discussed previously, preserves this substitution pattern.

In syntheses that construct the pyridazine ring, such as inverse-electron-demand Diels-Alder reactions, the regioselectivity is dependent on the substituents of the reactants. For example, the reaction of tetrazines with alkynyl sulfides has been shown to produce trisubstituted pyridazines with high regioselectivity. rsc.org Similarly, Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers can provide functionalized pyridazines with high regiocontrol. organic-chemistry.org The use of directing groups in ortho-metallation strategies is another powerful tool for controlling the position of substitution. pharmaceutical-business-review.comdur.ac.uk In the case of 3,4-pyridynes, the regioselectivity of nucleophilic addition can be controlled by introducing substituents that distort the aryne intermediate. nih.gov

Stereoselectivity: For the target molecule, this compound, which is achiral, stereoselectivity is not a factor in its direct synthesis. However, in the synthesis of more complex pyridazine derivatives that may contain stereocenters, controlling stereoselectivity would be crucial. Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.org For instance, in the Diels-Alder synthesis of partially reduced pyridazines, excellent diastereoselectivities have been reported. mdpi.com While not directly applicable to the named compound, these principles are important in the broader context of synthesizing functionalized pyridazine systems.

Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and literature has revealed a notable absence of detailed experimental data for the chemical compound this compound. Despite extensive queries aimed at uncovering its spectroscopic and crystallographic properties, no specific research findings, data tables, or scholarly articles detailing the elucidation of this particular molecule could be located.

The investigation sought to gather information for a detailed analysis encompassing advanced spectroscopic techniques. However, the search for proton and carbon-13 nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectra, two-dimensional NMR studies (like COSY, HSQC, HMBC, NOESY), Fourier transform infrared (FT-IR) spectroscopy, and Raman spectroscopy specific to this compound yielded no concrete results.

While the search did identify studies on related compounds, such as precursors like 3,6-dichloropyridazine and other 3,6-disubstituted pyridazine derivatives, the direct spectroscopic and crystallographic characterization of this compound is not documented in the available resources. Similarly, literature on molecules containing the bis(4-chlorobenzoyl) moiety attached to other core structures was found, but this information is not transferable to the specific pyridazine derivative .

Consequently, the creation of a detailed scientific article with specific data tables and in-depth analysis of the proton and carbon environments, coupling patterns, functional group vibrations, and stereochemistry for this compound is not possible at this time. The absence of this foundational data in the public domain prevents a scientifically accurate and informative discussion as outlined.

Further research and publication by synthetic and analytical chemists would be required to characterize this compound and make its spectroscopic and crystallographic data available to the scientific community.

Advanced Spectroscopic and Crystallographic Elucidation of 3,6 Bis 4 Chlorobenzoyl Pyridazine

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass-to-charge ratio, which can be used to confirm its elemental formula. For 3,6-bis(4-chlorobenzoyl)pyridazine, the molecular formula is C₁₈H₁₀Cl₂N₂O₂. The theoretical exact mass would be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to measure a mass-to-charge ratio that matches this theoretical value to within a few parts per million (ppm), thus confirming the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be employed to study the structural integrity and connectivity of the molecule. In an MS/MS experiment, the molecular ion of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide insight into the compound's structure. Expected fragmentation pathways would likely involve the cleavage of the benzoyl-pyridazine bonds. Key fragments would include the 4-chlorobenzoyl cation (m/z 139) and ions resulting from the loss of one or both 4-chlorobenzoyl groups from the central pyridazine (B1198779) ring. The analysis of these fragmentation patterns is crucial for the structural confirmation of the synthesized molecule. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, revealing information about its electronic transitions. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. The highly conjugated system, encompassing the two chlorophenyl rings, the carbonyl groups, and the pyridazine ring, would likely result in strong absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the electronic nature of the molecule and the solvent used for the analysis.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecule's structure and conformation in the solid state. nih.gov

Analysis of Conformational Isomers in the Crystalline State

The data from SC-XRD would reveal the specific conformation adopted by the molecule in the crystal lattice. Of particular interest would be the torsion angles describing the rotation of the 4-chlorobenzoyl groups relative to the plane of the central pyridazine ring. This would determine whether the molecule adopts a planar or a more twisted conformation. The analysis would also detail the supramolecular arrangement, including any intermolecular interactions such as π-π stacking or halogen bonding, which stabilize the crystal packing.

Reactivity and Mechanistic Investigations of 3,6 Bis 4 Chlorobenzoyl Pyridazine

Reactivity of the Pyridazine (B1198779) Core

The pyridazine ring in 3,6-bis(4-chlorobenzoyl)pyridazine is electron-deficient due to the presence of two nitrogen atoms and the deactivating effect of the 4-chlorobenzoyl groups. This electronic characteristic is the primary driver of its reactivity, particularly towards nucleophiles.

The electron-poor nature of the pyridazine ring, further enhanced by the two electron-withdrawing 4-chlorobenzoyl groups at the 3 and 6 positions, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. pressbooks.publibretexts.org These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom. In pyridazine systems, the carbon atoms adjacent to the ring nitrogens are particularly activated towards nucleophilic attack. youtube.com

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.orgstrath.ac.uk In the context of this compound, the attack of a nucleophile at a carbon atom bearing a leaving group would lead to the formation of an analogous α-adduct. The negative charge in this intermediate can be delocalized over the pyridazine ring and potentially onto the oxygen atoms of the benzoyl groups, which would contribute to its stability.

Table 1: Hypothetical Intermediates in Nucleophilic Aromatic Substitution

| Attacking Nucleophile | Position of Attack | Proposed Intermediate Structure |

| Methoxide (CH₃O⁻) | C-3 or C-6 | A Meisenheimer-like complex with the methoxy (B1213986) group attached to the carbon and the negative charge delocalized across the pyridazine ring and benzoyl group. |

| Ammonia (NH₃) | C-3 or C-6 | An α-adduct where the amino group has added to the carbon, with subsequent proton transfer to form a neutral intermediate before elimination. |

| Hydrazine (B178648) (H₂NNH₂) | C-3 or C-6 | An initial adduct that can lead to further cyclization reactions, forming fused heterocyclic systems. epa.gov |

This table presents hypothetical intermediates based on established SNAr mechanisms.

The substituents on both the pyridazine ring and the incoming nucleophile play a crucial role in determining the reaction's outcome. The 4-chlorobenzoyl groups are strongly electron-withdrawing, which activates the pyridazine ring for nucleophilic attack. pressbooks.pub The chlorine atom on the benzoyl ring is generally less reactive towards nucleophilic substitution than a halogen directly attached to the pyridazine ring.

The nature of the nucleophile also dictates the reaction pathway. Stronger nucleophiles will react more readily. libretexts.org Furthermore, the structure of the nucleophile can lead to different subsequent reactions after the initial substitution. For instance, bifunctional nucleophiles like hydrazine can lead to ring annulation. epa.gov

Table 2: Predicted Influence of Substituents on Reactivity

| Substituent Variation | Predicted Effect | Rationale |

| More electron-withdrawing group on the benzoyl ring (e.g., -NO₂) | Increased reactivity of the pyridazine core | Enhanced electron deficiency of the pyridazine ring. pressbooks.pub |

| Electron-donating group on the benzoyl ring (e.g., -OCH₃) | Decreased reactivity of the pyridazine core | Reduced electron-withdrawing effect of the benzoyl group. |

| Stronger nucleophile | Faster reaction rate | Increased rate of the initial addition step. libretexts.org |

| Bulky nucleophile | Slower reaction rate | Steric hindrance may impede the approach of the nucleophile to the reaction center. |

This table is based on established principles of organic chemistry.

Pyridazine derivatives, especially those bearing electron-withdrawing groups, can undergo ring transformations and rearrangements under certain reaction conditions. For instance, the reaction of a related 3,6-dichloropyridazine (B152260) derivative with sodium hydride in DMF resulted in a ring transformation to a quinoxalinyl-substituted pyrazole (B372694) derivative, rather than the expected benzodiazepine (B76468) system. clockss.org It is conceivable that this compound could undergo analogous rearrangements, potentially leading to the formation of pyrazole or other heterocyclic systems through a complex series of bond-breaking and bond-forming events. Ring contraction of pyridazines to pyrazoles has been observed, with the mechanism proposed to involve stabilized carbocation intermediates. researchgate.net

The pyridazine ring serves as a versatile scaffold for the synthesis of other heterocyclic systems. A common strategy involves the reaction with hydrazine or its derivatives to form fused triazolopyridazines. epa.govnih.gov For example, a 3-chloro-6-hydrazinopyridazine (B91096) can be cyclized to a triazolopyridazine system. epa.gov By analogy, if one of the 4-chlorobenzoyl groups in this compound were to be replaced by a suitable leaving group and then a hydrazino group, subsequent intramolecular cyclization could lead to the formation of a triazolopyridazine fused ring system.

Furthermore, as mentioned in the previous section, ring contraction to form pyrazole derivatives is a known reaction pathway for certain pyridazines. clockss.orgresearchgate.net

Nucleophilic Aromatic Substitution Reactions

Reactivity of the 4-Chlorobenzoyl Moieties

The two 4-chlorobenzoyl moieties possess their own characteristic reactivity. The carbonyl group can undergo nucleophilic addition reactions, and the chlorine atom on the benzene (B151609) ring can participate in nucleophilic aromatic substitution, although this is generally less facile than on the activated pyridazine ring.

The ketone functionality of the 4-chlorobenzoyl group can react with various reagents. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also serve as an electrophilic site for the addition of organometallic reagents. In a related system, a copper(I)-mediated acylation with 4-chlorobenzoyl chloride was used to form a biaryl ketone. rsc.org

The chlorine atom on the phenyl ring is at a position para to the carbonyl group. While the carbonyl group is deactivating towards electrophilic aromatic substitution, it can activate the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. However, forcing conditions would likely be required for the substitution of the chloro group on the benzoyl ring, especially in comparison to the more activated pyridazine core.

Electrophilic Aromatic Substitution on Chlorophenyl Rings

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and regioselectivity of this reaction are dictated by the electronic nature of the substituents already present on the ring. numberanalytics.com

The chlorophenyl rings of this compound are subject to the electronic effects of two substituents: the chlorine atom and the 6-(4-chlorobenzoyl)pyridazin-3-yl carbonyl group.

Deactivating Nature of Substituents : The pyridazine ring is a six-membered heterocycle with two nitrogen atoms, which exert a strong electron-withdrawing inductive effect, making it π-deficient. youtube.comlibretexts.org This effect is relayed through the carbonyl linker, meaning the entire benzoylpyridazine group is a powerful deactivating group for EAS. Furthermore, the chlorine atom, while ortho-, para-directing, is also deactivating due to its own inductive withdrawal. The cumulative effect of these strong deactivating groups renders the chlorophenyl rings extremely unreactive towards electrophilic attack, likely requiring harsh reaction conditions for any substitution to occur. libretexts.orgresearchgate.net In many heterocyclic systems, the presence of strong electron-withdrawing groups can make electrophilic substitution on an attached phenyl ring very difficult. researchgate.netderpharmachemica.com

Regioselectivity : In the event that an electrophilic substitution reaction could be forced to proceed, the position of the new substituent would be determined by the directing effects of the existing groups. The chlorine atom is an ortho-, para-director, while the benzoyl group is a meta-director. In such cases, the ortho-, para-directing group typically controls the position of substitution. Therefore, the incoming electrophile would be directed to the positions ortho to the chlorine atom (C-3' and C-5'). These positions are also conveniently meta to the deactivating benzoyl group.

The predicted outcome of electrophilic aromatic substitution on the chlorophenyl rings is summarized in the table below.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Electrophile (E⁺) | Predicted Product | Justification |

|---|---|---|---|

| HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium) | 3,6-bis(4-chloro-3-nitrobenzoyl)pyridazine | The chloro group directs ortho; the benzoylpyridazine group directs meta. The position ortho to chlorine is favored. |

| Br₂ / FeBr₃ | Br⁺ (Bromonium) | 3,6-bis(3-bromo-4-chlorobenzoyl)pyridazine | The chloro group directs ortho; the benzoylpyridazine group directs meta. The position ortho to chlorine is favored. |

Theoretical and Computational Studies of 3,6 Bis 4 Chlorobenzoyl Pyridazine

Intermolecular Interactions and Crystal Packing Analysis

Elucidation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are crucial in determining the three-dimensional structure, crystal packing, and biological interactions of molecules. encyclopedia.pubproteopedia.org For 3,6-bis(4-chlorobenzoyl)pyridazine, a definitive experimental elucidation through single-crystal X-ray diffraction is not available in the surveyed literature. However, based on its molecular structure, several key non-covalent interactions can be predicted. The molecule possesses multiple sites capable of engaging in these interactions: the pyridazine (B1198779) ring, the two carbonyl groups, and the two chlorophenyl rings.

Hydrogen Bonding: The pyridazine ring itself is characterized by its robust, dual hydrogen-bonding capacity. ijsr.net The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. Furthermore, the oxygen atoms of the two carbonyl groups are strong hydrogen bond acceptors. In the crystalline state, molecules like this compound could be linked by intermolecular C-H···O or C-H···N hydrogen bonds, a feature observed in other compounds containing chlorobenzoyl or heterocyclic moieties. iucr.org For instance, in a related compound, 3′-(4-chlorobenzoyl)-4′-(4-chlorophenyl)-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one, the crystal structure is stabilized by both N-H···O and C-H···O hydrogen bonds. iucr.org

π-π Stacking: The aromatic systems of the central pyridazine ring and the two 4-chlorophenyl rings are prime candidates for π-π stacking interactions. ijsr.net Such interactions are a significant force in the self-assembly and stabilization of crystal lattices for many heterocyclic and aromatic compounds. researchgate.net The pyridazine ring is known to participate in π-stacking with other aromatic rings, a property that influences the design of materials and drugs. ijsr.net

A summary of potential non-covalent interactions is presented below.

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Plausible Role |

| Hydrogen Bond | Aromatic/Aliphatic C-H | Carbonyl Oxygen (C=O) | Crystal packing stabilization |

| Hydrogen Bond | Aromatic/Aliphatic C-H | Pyridazine Nitrogen (N) | Crystal packing stabilization |

| π-π Stacking | Pyridazine Ring | Pyridazine Ring (intermolecular) | Supramolecular assembly |

| π-π Stacking | 4-Chlorophenyl Ring | 4-Chlorophenyl Ring (intermolecular) | Supramolecular assembly |

| π-π Stacking | Pyridazine Ring | 4-Chlorophenyl Ring (inter/intramolecular) | Conformational stabilization |

| Halogen Bond | C-Cl | Nucleophilic atom (e.g., O, N) | Directional interaction in solid state |

| Dipole-Dipole | Polar C=O and C-Cl bonds | Polar C=O and C-Cl bonds | Intermolecular alignment |

In Silico Prediction of Spectroscopic Data

In the absence of comprehensive experimental data, in silico methods, particularly Density Functional Theory (DFT), provide reliable predictions of spectroscopic properties. ijsr.net Such computational studies are routinely used to complement experimental findings and to understand the electronic structure and vibrational modes of novel compounds. acs.orgechemcom.com The standard approach involves geometry optimization followed by frequency, NMR, and time-dependent DFT (TD-DFT) calculations. acs.orgbohrium.com

First, the molecule's 3D structure is optimized to its lowest energy state, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). ijsr.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. acs.org

Predicted FT-IR Data: Vibrational frequency calculations yield theoretical infrared spectra. The predicted wavenumbers for key functional groups of this compound would allow for the assignment of experimental IR bands.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | Phenyl & Pyridazine C-H | ~3100 - 3000 | Stretching of C-H bonds on aromatic rings |

| C=O Stretch | Benzoyl C=O | ~1700 - 1660 | Stretching of the carbonyl double bond frontiersin.org |

| C=C/C=N Stretch | Pyridazine & Phenyl Rings | ~1600 - 1450 | Aromatic ring skeletal vibrations frontiersin.org |

| C-Cl Stretch | 4-chlorophenyl C-Cl | ~1100 - 1080 | Stretching of the carbon-chlorine bond mdpi.com |

Predicted NMR Data: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts. science.gov These theoretical values are valuable for interpreting and assigning signals in experimental spectra. frontiersin.org

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H | Pyridazine Ring | ~9.0 - 9.5 | Protons on the electron-deficient pyridazine ring |

| ¹H | 4-Chlorophenyl Ring | ~7.5 - 8.0 | Aromatic protons adjacent to electron-withdrawing groups |

| ¹³C | Carbonyl (C=O) | ~185 - 190 | Carbonyl carbon atoms globalresearchonline.net |

| ¹³C | Pyridazine Ring | ~150 - 160 | Carbons of the pyridazine heterocycle |

| ¹³C | 4-Chlorophenyl Ring | ~128 - 140 | Aromatic carbons of the substituted phenyl rings |

Predicted UV-Vis Data: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum, providing insight into the molecule's electronic transitions. bohrium.comscience.gov For a molecule with multiple chromophores like this compound, the spectrum is expected to show distinct absorption bands.

| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Dominant Transition | Description |

| ~330 - 350 | > 0.1 | n → π | Excitation from lone pair orbitals (e.g., on N, O) to anti-bonding π orbitals |

| ~270 - 290 | > 0.5 | π → π | Excitation from bonding π orbitals of the aromatic systems to anti-bonding π orbitals |

These computational predictions provide a robust theoretical framework for the spectroscopic properties of this compound, guiding experimental characterization and analysis.

Advanced Applications Research Non Clinical Focus

Materials Science Applications

Optoelectronic Materials and Devices

The inherent electronic properties of pyridazine (B1198779) derivatives make them a subject of interest for optoelectronic applications, which harness the interaction between light and electrical fields. nih.govliberty.edu

Nonlinear optical (NLO) materials are crucial for technologies like optical switching and frequency conversion. Organic molecules can exhibit significant NLO responses, particularly third-order effects like two-photon absorption (TPA) and second-order effects like second-harmonic generation (SHG). mdpi.com

While numerous pyridazine derivatives have been explored as efficient TPA fluorophores, studies on their SHG properties are more limited. mdpi.comresearchgate.net For a molecule to be SHG-active, it must possess a non-centrosymmetric structure. The predicted structure of 3,6-bis(4-chlorobenzoyl)pyridazine, with its symmetrical substitution, is likely centrosymmetric, which would preclude a significant second-order NLO response (β). However, its push-pull electronic characteristics could make it a candidate for third-order NLO phenomena like TPA.

Research on other pyridazine derivatives has shown that strategic design can lead to significant NLO properties. For instance, push-pull pyridazine systems, where the pyridazine ring is functionalized with both electron-donating and electron-accepting groups, have been synthesized and evaluated for their NLO response. mdpi.comnih.gov A study on a series of π-conjugated pyridazine-thiophene molecules demonstrated that the introduction of a cyano-phenyl group, an electron-acceptor, resulted in a significant first hyperpolarizability (a measure of second-order NLO activity), indicating potential as an SHG chromophore. mdpi.comnih.gov This highlights the tunability of NLO properties in pyridazine systems, suggesting that structural modifications to this compound could potentially induce NLO activity.

Table 1: NLO Properties of Related Pyridazine Derivatives (Note: Data for this compound is not available. The table shows data for other reported pyridazine derivatives to provide context.)

| Compound Name | NLO Property Measured | Value | Reference |

|---|---|---|---|

| 4-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)benzonitrile | First Hyperpolarizability (β) | 175 × 10⁻³⁰ esu | mdpi.comnih.gov |

This table is for illustrative purposes to show the NLO potential within the pyridazine class.

Luminescent materials are essential for applications such as organic light-emitting diodes (OLEDs). The fluorescence and phosphorescence of a compound are determined by its electronic structure and the nature of its excited states. While specific luminescence data for this compound is not documented, studies on related compounds offer insights. For instance, the complexation of 2′,6′-difluoro-2,3′-bipyridine with a silver salt results in a compound that exhibits strong blue emission, with a broad emission band from 400 nm to 550 nm, suggesting its potential use in OLEDs. nih.gov The presence of halogen atoms and pyridyl rings in this luminescent compound draws a parallel to the structure of this compound.

Organic Semiconductor Properties

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). liberty.eduwku.edu Pyridazine-based molecules are being explored for these applications due to their tunable electronic properties and stability. ontosight.ainih.gov

Charge carrier mobility is a critical parameter for a semiconductor, determining how quickly charge can move through the material. Pyridazine derivatives have been investigated as potential n-type semiconductors, a class of materials that transport negative charge (electrons) and are less common than their p-type (hole-transporting) counterparts. nih.gov The electron-deficient pyridazine core is advantageous for creating materials that can accept and transport electrons.

Although no charge carrier mobility studies have been published for this compound, research on 3,6-bis(4-triazolyl)pyridazines suggests that this class of compounds can exhibit n-type organic semiconductor behavior, making them potentially useful as electron-transporting materials. nih.gov

The potential for integrating an organic semiconductor into a device depends on its processability, stability, and electronic energy levels (HOMO/LUMO). The synthesis of pyridazine derivatives is often achieved through robust and versatile chemical reactions, which could allow for the production of materials like this compound. mdpi.comnih.govnih.gov A document related to the synthesis of a similar compound, ethyl 5,6-bis(4-chlorobenzoyl)-4-(trifluoromethyl)pyridazine-3-carboxylate, indicates that such complex structures are synthetically accessible. rsc.org The development of pyridine-derivative interlayers has been shown to facilitate efficient electron injection in organic transistors, highlighting a potential role for pyridazine-based materials in improving device performance. researchgate.net

Catalysis and Ligand Design

The unique structural characteristics of pyridazine derivatives, such as this compound, position them as compelling candidates for ligand design in transition metal-catalyzed reactions. The presence of two adjacent nitrogen atoms in the pyridazine ring allows for the chelation of metal centers, forming stable complexes that can exhibit catalytic activity. analis.com.my

Role as Ligands in Transition Metal-Catalyzed Reactions

While direct studies on the catalytic application of this compound are not extensively documented, the broader class of pyridazine-based ligands has demonstrated significant potential in catalysis. The nitrogen atoms of the pyridazine ring act as effective coordination sites for transition metals. analis.com.my The nature of the substituents on the pyridazine ring plays a crucial role in modulating the electronic properties and, consequently, the reactivity of the resulting metal complexes. researchgate.net

In related systems, pyridazine-based ligands have been utilized in various catalytic transformations. For instance, the introduction of different functional groups allows for the fine-tuning of the ligand's steric and electronic environment, which in turn influences the catalytic performance of the metal center. researchgate.net The benzoyl groups in this compound, with their electron-withdrawing nature, could potentially enhance the stability of certain catalytic intermediates.

Research on related bis(pyrazolyl)pyridazine ligands has shown their ability to form complexes with various transition metals, including copper(II), iron(II), and nickel(II), which exhibit redox properties, a key feature for many catalytic cycles. analis.com.my This suggests that this compound could similarly form catalytically active complexes.

Metal Complexation Behavior for Novel Catalytic Systems

The design of novel catalytic systems hinges on the predictable coordination of ligands to metal centers. Pyridazine derivatives are known to form well-defined complexes with a range of transition metals. analis.com.mymdpi.com The geometry and stability of these complexes are dictated by the substituents on the pyridazine core.

For example, studies on 3,6-bis(3,5-dimethylpyrazolyl)pyridazine have demonstrated the formation of 1:2 metal-to-ligand stoichiometric complexes with Cu(II), Fe(II), and Ni(II). analis.com.my Spectroscopic and electrochemical analyses of these complexes have provided insights into the metal-ligand interactions and the resulting electronic properties. The UV-Vis spectra of these complexes show a significant shift in the absorption bands compared to the free ligand, indicating successful complexation. analis.com.my

The complexation of this compound with transition metals is anticipated to proceed in a similar fashion, with the two nitrogen atoms of the pyridazine ring and potentially the carbonyl oxygen atoms of the benzoyl groups acting as coordination sites. The resulting metal complexes could be explored for their catalytic activity in reactions such as oxidation, reduction, and cross-coupling reactions. bcrec.idsci-hub.se The rigid pyridazine backbone can confer a pre-organized geometry for metal binding, which is a desirable feature in catalyst design. mdpi.com

Corrosion Inhibition Studies

Pyridazine derivatives have emerged as a promising class of organic corrosion inhibitors, particularly for the protection of steel in acidic environments. nih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates corrosion. semanticscholar.org The molecular structure, including the presence of heteroatoms and aromatic rings, plays a vital role in their inhibitory action. nih.gov

Adsorption Mechanisms on Metal Surfaces

The primary mechanism of corrosion inhibition by pyridazine derivatives involves their adsorption onto the metal surface. tandfonline.com This adsorption can occur through two main processes: physisorption and chemisorption. tandfonline.com

Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is often positively charged, while the pyridazine molecule can become protonated, leading to adsorption via electrostatic forces.

Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (nitrogen and, in some cases, oxygen) in the pyridazine derivative and the vacant d-orbitals of the iron atoms on the steel surface. tandfonline.com The presence of π-electrons in the aromatic rings also contributes to the adsorption through π-stacking interactions with the metal surface. tandfonline.com

Studies on various pyridazine derivatives have shown that their adsorption often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net The calculated values of the standard free energy of adsorption (ΔG°ads) for related pyridazine compounds suggest that the adsorption process is spontaneous and involves a combination of physisorption and chemisorption. tandfonline.com

Formation and Stability of Protective Films

The adsorption of pyridazine derivatives onto a metal surface leads to the formation of a protective film that isolates the metal from the corrosive medium. tandfonline.comresearchgate.net The effectiveness of this film depends on its coverage, thickness, and stability.

Electrochemical impedance spectroscopy (EIS) is a common technique used to study the formation of these protective films. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of a pyridazine inhibitor indicate the formation of a protective layer that hinders the charge transfer process associated with corrosion. tandfonline.comtandfonline.com

Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) analyses provide visual and compositional evidence of the protective film. tandfonline.com Surfaces treated with pyridazine inhibitors typically show a smoother morphology with reduced corrosion damage compared to untreated surfaces. researchgate.net

The stability of the protective film is influenced by factors such as temperature and inhibitor concentration. For many pyridazine derivatives, the inhibition efficiency increases with concentration up to an optimal point. tandfonline.com The presence of electron-donating or electron-withdrawing groups on the pyridazine ring can also affect the stability and effectiveness of the protective film. tandfonline.com

| Pyridazine Derivative | Concentration (M) | Inhibition Efficiency (%) | Metal | Medium | Reference |

|---|---|---|---|---|---|

| (E)-2-(3-(4-(carboxymethoxy)-3-methoxystyryl)-5-(4-chlorobenzyl)-6-oxopyridazin-1(6H)-yl)acetic acid | 10-3 | 93 | Carbon Steel | 1 M HCl | tandfonline.com |

| (E)-2-(3-(4-(carboxymethoxy)-3-methoxystyryl)-5-(4-methylbenzyl)-6-oxopyridazin-1(6H)-yl)acetic acid | 10-3 | 89.6 | Carbon Steel | 1 M HCl | tandfonline.com |

| 6-methyl-4,5-dihydropyridazin-3(2H)-one | 5 x 10-3 | 98 | Mild Steel | 1 M HCl | researchgate.net |

| (E)-4-(3-chlorobenzyl)-6-(3-chlorostyryl)pyridazin-3(2H)-one | 10-3 | 84.1 | Mild Steel | 1 M HCl | researchgate.net |

| 2-[(6-ethoxy-3-pyridazinyl)thiyl]-N,N-diethylacetamide | 4 x 10-3 | 94.1 | Copper | 0.5 M H2SO4 | researchgate.net |

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The planar structure of the pyridazine ring, combined with its ability to participate in hydrogen bonding and π-π stacking, makes it an excellent building block for the construction of supramolecular architectures. rsc.org

The self-assembly of pyridazine-based ligands can lead to the formation of discrete, ordered structures such as grids and cages, or extended networks. nih.govnih.gov These self-assembled structures have potential applications in areas such as molecular recognition, sensing, and materials science.

In a closely related system, 3,6-bis(1H-1,2,3-triazol-4-yl)pyridazine ligands have been shown to self-assemble with copper(I) and silver(I) ions to form [2x2] supramolecular grids. nih.gov This process is driven by the coordination of the nitrogen atoms in the pyridazine and triazole rings to the metal ions. The resulting grid-like structures are well-defined and can be characterized by techniques such as NMR spectroscopy and mass spectrometry. nih.gov

The self-assembly of this compound is likely to be driven by a combination of coordination to metal ions (if present) and intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atoms. The planar pyridazine core and the phenyl rings of the benzoyl groups provide ample surface area for stacking interactions, which can lead to the formation of one-, two-, or three-dimensional supramolecular arrays. science.gov The study of how these molecules organize in the solid state can provide valuable insights into crystal engineering and the design of new materials with specific properties.

No Publicly Available Research Found for "this compound" in Advanced Applications

Following an extensive search of scientific literature and chemical databases, no specific research findings have been located for the chemical compound This compound within the advanced, non-clinical fields of ordered molecular architecture design and host-guest interaction studies.

Despite a comprehensive review of topics related to pyridazine derivatives, crystal engineering, and supramolecular chemistry, there is no available data on the synthesis, crystal structure, or application of this compound in these specialized areas. researchgate.netdur.ac.ukgeorgiasouthern.edu The pyridazine ring system and its derivatives are of interest in materials science and medicinal chemistry for their unique chemical properties, such as their ability to participate in hydrogen bonding and π-stacking interactions, which are fundamental to the construction of organized molecular structures and for molecular recognition. researchgate.netgeorgiasouthern.edu

However, the specific application of the this compound derivative in the contexts requested—the deliberate design of crystalline architectures or its role in forming host-guest complexes—does not appear in published research. Studies on related compounds often focus on different substituents on the pyridazine core or involve the 4-chlorobenzoyl group attached to other heterocyclic systems.

Consequently, the detailed research findings, data tables, and specific discussions required to populate the requested article sections on "Design of Ordered Molecular Architectures" and "Investigation of Host-Guest Interactions" for this particular compound could not be generated.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the need for efficiency and sustainability. For a molecule like 3,6-bis(4-chlorobenzoyl)pyridazine, future research will likely focus on moving beyond traditional synthesis methods towards greener and more economical alternatives.

Current synthetic strategies for pyridazine (B1198779) derivatives often involve multi-step processes that may require harsh conditions or produce significant waste. nih.govrjptonline.org Emerging research points towards several promising avenues for improvement:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times for heterocyclic compounds, including pyridazine derivatives. mdpi.com Applying microwave irradiation could potentially shorten the synthesis time for this compound, reduce energy consumption, and increase yields.

Catalytic Promiscuity: The use of enzymes, such as lipase, to catalyze non-natural reactions is a growing field in green chemistry. mdpi.com Investigating the potential of biocatalysts for the key bond-forming steps in the synthesis of this compound could offer a highly selective and environmentally benign route. mdpi.com

High-Pressure Synthesis: Utilizing high-pressure reactors, such as a Q-Tube, can promote cyclocondensation reactions efficiently and in a green manner, as demonstrated in the synthesis of related thiazolo[4,5-c]pyridazines. nih.gov This approach could offer a novel, environmentally friendly protocol for pyridazine ring formation.

Palladium-Catalyzed Cross-Coupling: For creating substituted pyridazines, palladium-catalyzed cross-coupling reactions are a powerful tool. scispace.com Future work could focus on developing more efficient palladium catalyst systems (e.g., Pd-PEPPSI-SiPr) to regioselectively introduce the 4-chlorobenzoyl groups onto a pre-formed pyridazine ring, offering a modular and high-yield approach. uni-muenchen.de

| Synthetic Approach | Potential Advantages for this compound Synthesis | Relevant Findings |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. | Used for efficient synthesis of various pyridyl benzoates and other heterocyclic compounds. mdpi.com |

| High-Pressure (Q-Tube) Synthesis | Simple, environmentally benign, promotes reactions without harsh heating. | Successfully applied to the synthesis of thiazolo[4,5-c]pyridazine derivatives. nih.gov |

| Advanced Catalysis | High regioselectivity and yield, modular approach to functionalization. | Modern Pd-catalysis allows for the selective, stepwise functionalization of the pyridazine scaffold. uni-muenchen.de |

| Biocatalysis (Enzyme-Catalyzed) | High selectivity, mild reaction conditions, environmentally friendly. | Lipases have shown catalytic promiscuity for various organic reactions, including those forming heterocyclic structures. mdpi.com |

Exploration of Novel Non-Covalent Interactions for Advanced Material Design

The structure of this compound is rich with sites for non-covalent interactions, which are crucial for the self-assembly processes that underpin supramolecular chemistry and advanced material design. rsc.org The interplay between the electron-deficient pyridazine ring, the carbonyl groups, and the chlorophenyl rings offers a platform for designing materials with unique properties.

Future research will focus on understanding and harnessing these interactions:

Halogen Bonding: The chlorine atoms on the phenyl rings can act as halogen bond donors, interacting with the nitrogen atoms of the pyridazine ring or the oxygen atoms of the carbonyl groups in adjacent molecules. This type of interaction is increasingly recognized as a powerful tool for crystal engineering.

π-Stacking and Lone-Pair···π Interactions: The aromatic pyridazine and chlorophenyl rings can engage in various π-π stacking arrangements. bohrium.com Furthermore, the lone pair of electrons on the chlorine atoms can participate in stabilizing lone-pair···π interactions with the pyridazine ring, a subtle but important force in molecular packing. bohrium.com

Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, the introduction of functional groups could enable N–H···N, N–H···O, or C–H···O hydrogen bonds, which are known to stabilize the crystal structures of related heterocyclic compounds. rsc.orgacs.org

Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular contacts. Future studies will undoubtedly employ Hirshfeld analysis to deconstruct the complex network of non-covalent interactions in crystals of this compound and its derivatives, providing insights into how these interactions dictate the supramolecular architecture. rsc.orgresearchgate.net

By systematically modifying the scaffold and studying the resulting changes in non-covalent interactions, researchers could engineer materials with targeted properties such as specific porosity, liquid crystallinity, or nonlinear optical activity.

| Type of Interaction | Structural Elements Involved | Potential Application in Material Design |

| Halogen Bonding | Chlorine atoms, Nitrogen/Oxygen atoms | Directing crystal packing, creating specific supramolecular synthons. |

| π-π Stacking | Pyridazine and chlorophenyl rings | Development of organic semiconductors and charge-transfer materials. |

| C–H···π and C-H···O Bonds | Phenyl/pyridazine C-H groups, π-systems, carbonyl oxygen | Fine-tuning molecular conformation and stabilizing 3D crystal structures. bohrium.com |

| Lone-Pair···π Interaction | Chlorine lone pair, pyridazine π-system | Stabilizing supramolecular assemblies. bohrium.com |

Integration of Computational Design with Experimental Synthesis for Targeted Properties

The synergy between computational chemistry and experimental synthesis represents a powerful paradigm for modern chemical research. This integrated approach allows for the in silico design and pre-screening of molecules, saving significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov

For this compound, this strategy holds immense potential:

Density Functional Theory (DFT): DFT calculations can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics (e.g., HOMO-LUMO energy gaps). acs.orgacs.org This allows researchers to computationally estimate the stability, reactivity, and potential photophysical properties of new derivatives before undertaking their synthesis. researchgate.net

Targeted Property Prediction: By modeling derivatives of the core scaffold, computational studies can guide the synthesis toward molecules with specific desired traits. For instance, DFT can be used to predict nonlinear optical (NLO) properties, identifying which substituents would most effectively enhance this behavior. acs.org Similarly, molecular docking studies can predict the binding affinity of derivatives to biological targets like kinases, guiding the design of potential therapeutic agents. nih.govglobalresearchonline.net

Understanding Reaction Mechanisms: Computational modeling can elucidate the transition states and energy profiles of synthetic reactions, helping to optimize conditions for higher yields and selectivity.

An integrated workflow would involve designing a virtual library of this compound derivatives, screening them computationally for desired properties, and then synthesizing only the most promising candidates for experimental validation. This approach has been successfully used to identify pyridine-based compounds with high cytotoxicity against brain tumors. nih.gov

Multi-Component Systems and Hybrid Materials Incorporating the this compound Scaffold

The robust and functional nature of the this compound scaffold makes it an excellent building block for constructing more complex chemical architectures, such as multi-component systems and hybrid materials. researchgate.net

Future research is poised to explore several exciting possibilities:

Multi-Component Reactions (MCRs): MCRs are one-pot reactions that combine three or more starting materials to form complex products efficiently and with high atom economy. nih.gov Designing MCRs that incorporate a this compound precursor could rapidly generate libraries of diverse and complex molecules for screening in drug discovery or materials science. rug.nlresearchgate.net

Hybrid Organic-Inorganic Materials: The nitrogen and oxygen atoms in the pyridazine scaffold are excellent ligands for coordinating with metal ions. This opens the door to creating hybrid materials, such as metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties like gas storage, catalysis, or sensing, derived from the combination of the organic scaffold and the inorganic metal nodes. rsc.org

Polymer and Composite Materials: The pyridazine derivative could be incorporated into polymer chains, either as a monomer or as a pendant group. The resulting polymers might possess enhanced thermal stability, specific optical properties, or flame retardancy due to the presence of the halogenated aromatic and heterocyclic moieties.

Bis-heterocyclic Hybrids: There is a growing interest in synthesizing hybrid molecules that contain multiple different heterocyclic rings to achieve synergistic biological or material properties. tandfonline.comtandfonline.com The this compound scaffold could be chemically linked to other heterocycles like imidazole, triazole, or pyridine (B92270) to create novel bis-heterocyclic systems with unique functionalities. tandfonline.comtandfonline.com

The exploration of these advanced systems will leverage the inherent properties of the this compound core to create a new generation of functional materials and molecules.

Q & A

Q. What are the common synthetic routes for 3,6-bis(4-chlorobenzoyl)pyridazine, and what are their key reaction conditions?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyridazine derivatives. A common approach includes:

- Step 1: Chlorination of pyridazine precursors (e.g., 3,6-dichloropyridazine) using POCl₃ or SOCl₂ under reflux conditions.

- Step 2: Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane or toluene .

- Step 3: Purification via recrystallization (ethanol or acetonitrile) or column chromatography.

Key Considerations:

- Reaction temperatures (80–120°C) and solvent polarity significantly affect yield.

- Use of toxic reagents (e.g., Br₂/AcOH) in older methods has been replaced by milder oxidants like iodobenzene diacetate (IBD) for cyclization steps .

Table 1: Comparison of Synthetic Methods

Q. How is the structure of this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR: Aromatic protons appear as doublets (δ 7.5–8.2 ppm) due to deshielding from electron-withdrawing groups. Carbonyl carbons resonate at δ 165–170 ppm .

- FT-IR: Strong C=O stretches at ~1680 cm⁻¹ and C-Cl stretches at ~750 cm⁻¹.

- X-ray Crystallography: Confirms planarity of the pyridazine core and dihedral angles between benzoyl groups (e.g., 75–85°) .

Key Tip: Use deuterated DMSO or CDCl₃ for NMR to avoid solvent interference.

Q. What role does this compound play in polymer chemistry, particularly in modifying material properties?

Methodological Answer: This compound is a key monomer in synthesizing polyimide films with near-zero thermal expansion coefficients. The pyridazine core enhances rigidity and thermal stability:

- Procedure: React with aromatic dianhydrides (e.g., pyromellitic dianhydride) in DMAc solvent at 180°C for 24 hours .

- Performance Metrics:

Table 2: Thermal Properties of Pyridazine-Based Polyimides

| Polymer Composition | CTE (ppm/°C) | Tg (°C) | Application |

|---|---|---|---|

| Pyridazine + PMDA | 8.2 | 305 | Aerospace coatings |

| Conventional Polyimide | 52.1 | 260 | Flexible electronics |

Advanced Research Questions

Q. What methodologies are employed to optimize the synthesis of derivatives to overcome limitations like harsh conditions or low yields?

Methodological Answer: Advanced strategies include:

- One-Pot Multicomponent Reactions: Reduces steps by combining cyclization and acylation in a single reactor (e.g., using IBD) .

- Microwave-Assisted Synthesis: Accelerates reaction times (30 mins vs. 24 hrs) and improves yields by 15–20% .

- Flow Chemistry: Enhances scalability and reduces side reactions via controlled temperature and reagent mixing .

Case Study: Replacement of Br₂/AcOH with IBD increased yields from 45% to 82% in bis-triazolopyridazine synthesis .

Q. How does this compound contribute to the performance of organic solar cells?

Methodological Answer: As an electron-deficient unit in non-fullerene acceptors , it enhances charge transport:

- Device Fabrication: Blend with donor polymers (e.g., PBDB-T) in chlorobenzene, spin-coat at 2000 rpm .

- Performance Metrics:

Key Challenge: Phase separation morphology requires optimization via solvent additives (e.g., 1,8-diiodooctane).

Q. How are contradictions in biological activity data resolved for pyridazine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Compare analogs with varying substituents (e.g., chloro vs. methoxy groups) .

- Molecular Docking: Identify binding affinities to targets (e.g., kinase enzymes) using AutoDock Vina.

- In Vitro Validation: Test cytotoxicity against cell lines (e.g., MCF-7) with IC₅₀ values to confirm trends .

Example: A chloro substituent at position 3 increased anti-cancer activity by 3-fold compared to methyl groups .

Q. How is this compound utilized to design metal complexes with specific photophysical properties?

Methodological Answer: The pyridazine core acts as a bridging ligand in dinuclear complexes:

- Synthesis: React with IrCl₃ or Cu(NO₃)₂ in acetonitrile, using AgOTf as a chloride scavenger .

- Applications:

Table 3: Photophysical Properties of Selected Complexes

| Complex | Emission λ (nm) | Quantum Yield (%) | Application |

|---|---|---|---|

| Eu(III)-Pyridazine | 615 | 32 | Cellular imaging |

| Ir(III)-Pyridazine | 520, 610 | 45 | OLEDs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.